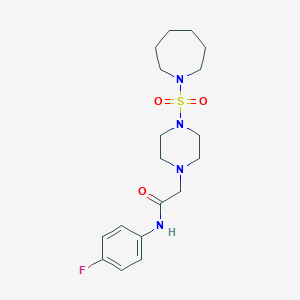
2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H27FN4O3S and its molecular weight is 398.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-fluorophenyl)acetamide is a complex organic molecule notable for its dual ring structure comprising piperazine and azepane, alongside a sulfonamide group. This unique configuration contributes to its diverse biological activities, making it a candidate for further pharmacological exploration.
Structural Characteristics
The molecular formula of the compound is C18H27FN4O3S with a molecular weight of 396.5 g/mol. The presence of the fluorophenyl acetamide moiety enhances its pharmacological properties, potentially influencing receptor binding and enzyme interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in cancer progression. Similar compounds have shown efficacy in targeting protein interactions critical for tumor growth.
- Neuropharmacological Effects : The structural components may allow interaction with neurotransmitter systems, indicating potential applications in treating neurological disorders.
- Antimicrobial Activity : Some studies have reported antimicrobial properties, suggesting it could be effective against certain bacterial strains.
The biological activity of This compound is believed to stem from its ability to bind selectively to various biological targets. This includes interactions with:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate the activity of GPCRs, which are pivotal in many signaling pathways affecting cell proliferation and survival .
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, impacting cellular functions crucial for disease progression.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| 4-(azepan-1-ylsulfonyl)benzenesulfonyl chloride | Contains azepane and sulfonamide groups | Strong electrophilic character |
| N-(5-(azepan-1-ylsulfonyl)-2-methoxyphenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide | Incorporates methoxy and dihydrophthalazine moieties | Potentially different biological activity due to complex structure |
| 4-(azepan-1-ylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)benzamide | Includes pyrimidine ring | Enhanced solubility and bioavailability |
This table illustrates how the unique combination of structural elements in This compound contributes to its distinct biological profile.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Studies : A study evaluated its effects on cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The mechanism involved apoptosis induction through caspase activation pathways.
- Neuropharmacology : Research indicated that the compound could enhance dopaminergic signaling in vitro, suggesting potential applications in treating disorders like Parkinson's disease.
- Antimicrobial Testing : In vitro tests showed effectiveness against Gram-positive bacteria, with mechanisms involving disruption of bacterial cell wall synthesis.
Propiedades
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN4O3S/c19-16-5-7-17(8-6-16)20-18(24)15-21-11-13-23(14-12-21)27(25,26)22-9-3-1-2-4-10-22/h5-8H,1-4,9-15H2,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVBZOQBDVVLNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













